![molecular formula C23H25N3O2 B1221708 3-(3-dimethylaminopropyl)-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide](/img/structure/B1221708.png)
3-(3-dimethylaminopropyl)-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide
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Overview
Description
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide is a member of benzamides.
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Properties
3-(3-dimethylaminopropyl)-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide is closely related to N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which is a histone deacetylase (HDAC) inhibitor. This compound, MGCD0103, selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity. It blocks cancer cell proliferation and induces apoptosis, and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Synthesis and Chemical Research
Research on the synthesis of related compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, provides insights into improving the yield of similar compounds. The study by Dian (2010) investigates the effects of different reaction conditions on product yield, offering an improved process for synthesis that is simple and easily controllable (Dian, 2010).
Metabolism in Cancer Therapy
Flumatinib, a drug structurally similar to 3-(3-dimethylaminopropyl)-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide, is an antineoplastic tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). This study on flumatinib's metabolism in CML patients helps understand the metabolic pathways of related compounds after oral administration, which is crucial for optimizing their therapeutic efficacy (Gong et al., 2010).
Molecular Structure Analysis
The study of the molecular structures of related compounds, such as various N-Aryl-Substituted 3-hydroxypyridin-4-ones, provides valuable insights into the chemical characteristics and potential interactions of 3-(3-dimethylaminopropyl)-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide. These structural analyses are crucial for understanding the compound's potential applications in scientific research (Burgess et al., 1998).
properties
Product Name |
3-(3-dimethylaminopropyl)-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide |
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Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C23H25N3O2/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28) |
InChI Key |
ZAGAUUVCYGSPBP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O |
Canonical SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O |
synonyms |
3-(3-(dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide GR 55562 GR-55562 GR55562 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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